3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
Ilimaquinone is a marine sponge metabolite first identified and isolated from the sponge Hippospongia metachromia in 1979 . It is a sesquiterpene quinone with the chemical formula C22H30O4. The compound is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ilimaquinone can be synthesized through a radical decarboxylation and quinone addition reaction . The synthesis involves the use of various reagents and conditions, such as sodium/benzophenone for THF and Et2O distillation, and calcium hydride for CH2Cl2 and toluene distillation . The reaction is typically carried out under an argon atmosphere in dry, freshly distilled solvents under anhydrous conditions .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of ilimaquinone. Most of the compound is obtained through extraction from marine sponges, which is not yet scalable for industrial production.
Chemical Reactions Analysis
Types of Reactions: Ilimaquinone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various quinone derivatives, which retain the core structure of ilimaquinone but with different functional groups attached .
Scientific Research Applications
Chemistry: Used as a model compound for studying quinone chemistry and radical reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Shows promise as an anticancer agent by inducing apoptosis in cancer cells.
Mechanism of Action
Ilimaquinone exerts its effects through various molecular targets and pathways :
Anticancer Activity: It inhibits pyruvate dehydrogenase kinase 1, leading to reduced phosphorylation of pyruvate dehydrogenase and a shift from aerobic glycolysis to oxidative phosphorylation. This induces apoptosis in cancer cells.
Antiviral Activity: It inhibits key proteins of SARS-CoV-2, including the main protease and RNA-dependent RNA polymerase.
Anti-inflammatory Activity: It inhibits phospholipase A2, reducing inflammation.
Comparison with Similar Compounds
Ilimaquinone is compared with other marine sponge-derived sesquiterpenoid quinones, such as avarol, ethylsmenoquinone, and smenoquinone . These compounds share similar structures but differ in their biological activities and potency:
Avarol: Known for its strong antimicrobial and anticancer properties.
Ethylsmenoquinone: Exhibits anti-inflammatory and anticancer activities.
Smenoquinone: Shows moderate antimicrobial and anti-inflammatory properties.
Ilimaquinone stands out due to its broad spectrum of biological activities and its unique mechanism of action, particularly its ability to inhibit pyruvate dehydrogenase kinase 1 and key viral proteins .
Properties
Molecular Formula |
C22H30O4 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14?,18?,21-,22-/m1/s1 |
InChI Key |
JJWITJNSXCXULM-VGFITYGFSA-N |
Isomeric SMILES |
CC1CC[C@]2(C([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C |
Origin of Product |
United States |
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